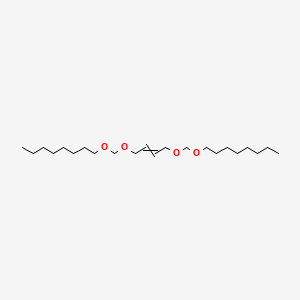

9,11,16,18-Tetraoxahexacos-13-ene

説明

9,11,16,18-Tetraoxahexacos-13-ene is a polyether compound characterized by four ether oxygen atoms (tetraoxa) embedded in a 26-carbon chain (hexacosene) with a double bond at position 12.

特性

CAS番号 |

21962-21-0 |

|---|---|

分子式 |

C22H44O4 |

分子量 |

372.6 g/mol |

IUPAC名 |

1-[4-(octoxymethoxy)but-2-enoxymethoxy]octane |

InChI |

InChI=1S/C22H44O4/c1-3-5-7-9-11-13-17-23-21-25-19-15-16-20-26-22-24-18-14-12-10-8-6-4-2/h15-16H,3-14,17-22H2,1-2H3 |

InChIキー |

MGIQWFZUUOBDKO-UHFFFAOYSA-N |

正規SMILES |

CCCCCCCCOCOCC=CCOCOCCCCCCCC |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 9,11,16,18-Tetraoxahexacos-13-ene typically involves the reaction of triethylene glycol with triethylene glycol dichloride in the presence of a base such as potassium hydroxide . This reaction facilitates the formation of the polyether structure through a series of nucleophilic substitution reactions.

Industrial Production Methods

In industrial settings, the production of 9,11,16,18-Tetraoxahexacos-13-ene can be scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.

化学反応の分析

Types of Reactions

9,11,16,18-Tetraoxahexacos-13-ene undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into simpler polyether structures.

Substitution: Nucleophilic substitution reactions are common, especially in the presence of strong bases.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Potassium hydroxide and sodium methoxide are typical bases used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various polyether derivatives, which can be further functionalized for specific applications.

科学的研究の応用

9,11,16,18-Tetraoxahexacos-13-ene has a wide range of applications in scientific research:

Chemistry: It is used as a solvent and reagent in organic synthesis.

Biology: Its unique structure makes it useful in studying membrane transport and permeability.

Industry: It is used in the production of polymers and as a stabilizer in various industrial processes

作用機序

The mechanism of action of 9,11,16,18-Tetraoxahexacos-13-ene involves its ability to form stable complexes with other molecules. This is primarily due to the presence of multiple oxygen atoms, which can act as electron donors and form hydrogen bonds. These interactions facilitate the transport and stabilization of various compounds within biological and chemical systems.

類似化合物との比較

Comparison with Structurally Similar Compounds

The following analysis compares 9,11,16,18-Tetraoxahexacos-13-ene with three oxygen-rich analogs from the evidence, focusing on structural features, spectroscopic data, and applications.

Table 1: Structural and Functional Group Comparison

Table 2: Physicochemical and Spectroscopic Properties

*Inferred based on polyether analogs.

Key Findings:

Complexity of Oxygenation: Compound 13 () has a highly oxygenated dihydroagarofuran skeleton with acetoxy and pyridyl groups, contrasting with the simpler tetraoxahexacosene’s ether-alkene framework. The bicyclic tetraoxa compound () exhibits rigid geometry due to its fused rings, whereas 9,11,16,18-Tetraoxahexacos-13-ene’s linear structure likely offers greater conformational flexibility .

Functional Group Reactivity :

- 11-Azido-3,6,9-trioxaundecan-1-amine () contains an azide group, enabling applications in bioconjugation, unlike the alkene in the target compound, which may undergo hydrogenation or epoxidation .

Spectroscopic Challenges :

- Compound 13’s NMR and MS data () highlight the importance of advanced techniques for resolving complex oxygenated structures, a methodology that would be critical for characterizing the target compound’s ether and alkene motifs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。